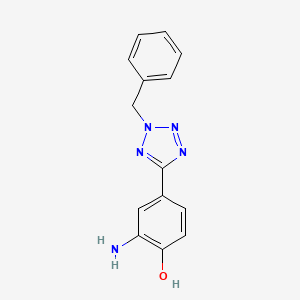
(2R)-1-(2-Methylpyrazol-3-yl)propan-2-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-(2-Methylpyrazol-3-yl)propan-2-amine;dihydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a pyrazole ring substituted with a methyl group and an amine group attached to a propan-2-amine backbone. The dihydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(2-Methylpyrazol-3-yl)propan-2-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution with Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides or methyl sulfonates.
Attachment of the Amine Group: The amine group can be introduced through reductive amination of the corresponding ketone or aldehyde with an amine source.
Formation of the Dihydrochloride Salt: The final compound can be converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-1-(2-Methylpyrazol-3-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with carbonyl compounds to form imines or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Condensation Reagents: Aldehydes, ketones.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
(2R)-1-(2-Methylpyrazol-3-yl)propan-2-amine;dihydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-1-(2-Methylpyrazol-3-yl)propan-2-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-1-(2-Methylpyrazol-3-yl)propan-2-amine: The base form without the dihydrochloride salt.
(2R)-1-(2-Methylpyrazol-3-yl)propan-2-amine;monohydrochloride: The monohydrochloride salt form.
(2R)-1-(2-Methylpyrazol-3-yl)propan-2-amine;hydrobromide: The hydrobromide salt form.
Uniqueness
The dihydrochloride form of (2R)-1-(2-Methylpyrazol-3-yl)propan-2-amine is unique in its enhanced stability and solubility compared to its base form or other salt forms. This makes it particularly useful in various applications where these properties are desired.
Propiedades
IUPAC Name |
(2R)-1-(2-methylpyrazol-3-yl)propan-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-6(8)5-7-3-4-9-10(7)2;;/h3-4,6H,5,8H2,1-2H3;2*1H/t6-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHOOSWWRHEGEF-QYCVXMPOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NN1C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=NN1C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
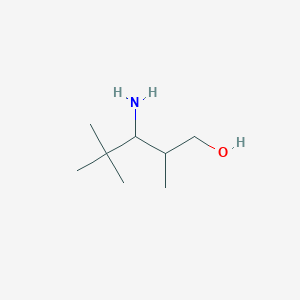
![1-[4-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2891259.png)
![1-(([1,1'-Biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2891261.png)
![N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2891262.png)
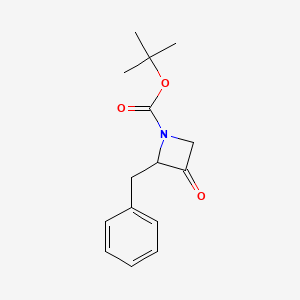
![6-chloro-N-[(2-fluorophenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2891265.png)

![N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2891267.png)
![5-Cyanospiro[2.3]hexane-5-carboxylic acid](/img/structure/B2891268.png)
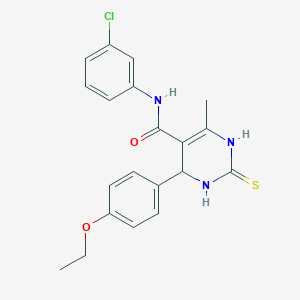
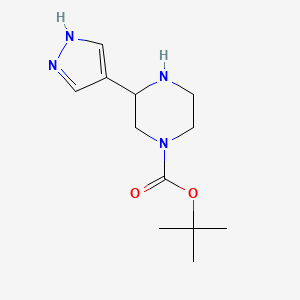
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2891273.png)
![tert-butyl N-{[2-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate](/img/structure/B2891274.png)
